1-[3-[[(3-Methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-[3-[[(3-Methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a morpholine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[[(3-Methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as 3-methyl-2-nitropropene, with an appropriate amine.
Attachment of the oxazole ring to the phenoxy group: This step involves a nucleophilic substitution reaction where the oxazole ring is attached to a phenoxy group through a suitable linker.
Introduction of the morpholine ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate compound formed in the previous step.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[[(3-Methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (temperature, solvent, catalyst).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-[3-[[(3-Methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[3-[[(3-Methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another similar compound with a phenyl group attached to an amine functional group.
Uniqueness: 1-[3-[[(3-Methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which confer specific properties and potential applications that are not found in simpler compounds like benzylamine or phenylmethanamine. The presence of the oxazole and morpholine rings, along with the phenoxy group, allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[3-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-15-9-19(26-21-15)12-20-11-16-3-2-4-18(10-16)25-14-17(23)13-22-5-7-24-8-6-22/h2-4,9-10,17,20,23H,5-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXNCAJZYRJSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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